1-(2,3-Dimethylphenyl)pentan-1-one
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Overview
Description
1-(2,3-Dimethylphenyl)pentan-1-one is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of acetophenone, featuring a phenyl ring substituted with two methyl groups at the 2 and 3 positions and a pentan-1-one functional group. This compound is known for its distinctive aroma and is used in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 2,3-dimethylbenzene (also known as mesitylene) is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants and products. Purification steps, such as recrystallization or distillation, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst like iron (III) bromide (FeBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as 2,3-dimethylbenzoic acid.
Reduction: Secondary alcohols, such as 2,3-dimethylphenylpentan-1-ol.
Substitution: Brominated derivatives, such as 2-bromo-3-methylphenylpentan-1-one.
Scientific Research Applications
1-(2,3-Dimethylphenyl)pentan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fragrances, flavors, and as a building block in organic synthesis.
Mechanism of Action
1-(2,3-Dimethylphenyl)pentan-1-one is structurally similar to other acetophenone derivatives, such as 1-(3,4-dimethylphenyl)pentan-1-one and 1-(2,4-dimethylphenyl)pentan-1-one. These compounds differ in the position of the methyl groups on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)pentan-1-one
1-(2,4-Dimethylphenyl)pentan-1-one
1-(2,3,5-Trimethylphenyl)pentan-1-one
1-(2,3,6-Trimethylphenyl)pentan-1-one
This comprehensive overview provides a detailed understanding of 1-(2,3-Dimethylphenyl)pentan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-9-13(14)12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBCSSUMXFBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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